1,3,5-Trifluorobenzene

Catalog No.
S571788
CAS No.
372-38-3
M.F
C6H3F3
M. Wt
132.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3,5-Trifluorobenzene

CAS Number

372-38-3

Product Name

1,3,5-Trifluorobenzene

IUPAC Name

1,3,5-trifluorobenzene

Molecular Formula

C6H3F3

Molecular Weight

132.08 g/mol

InChI

InChI=1S/C6H3F3/c7-4-1-5(8)3-6(9)2-4/h1-3H

InChI Key

JXUKFFRPLNTYIV-UHFFFAOYSA-N

SMILES

C1=C(C=C(C=C1F)F)F

Synonyms

1,3,5-trifluorobenzene

Canonical SMILES

C1=C(C=C(C=C1F)F)F

1,3,5-Trifluorobenzene is a fluorinated aromatic compound with the molecular formula C₆H₃F₃ and a molecular weight of 132.0832 g/mol. It is also known as sym-trifluorobenzene. The compound features three fluorine atoms substituted at the 1, 3, and 5 positions of the benzene ring, which significantly alters its chemical properties compared to non-fluorinated benzene derivatives . The presence of fluorine atoms enhances the compound's thermal stability and reactivity, making it an important intermediate in various chemical syntheses.

  • Rotational Raman Spectroscopy

    This technique probes the rotational motion of molecules. A study by Schlupf et al. used high-resolution Raman spectroscopy with a single-mode argon laser to investigate the rotational spectra of 1,3,5-Trifluorobenzene. This research provided insights into the molecule's rotational constants and structure [].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy

    NMR spectroscopy provides information about the atomic environment experienced by different nuclei within a molecule. Yim and Gilson analyzed the proton and fluorine magnetic resonance spectra of 1,3,5-Trifluorobenzene dissolved in a nematic liquid crystal. This study aimed to understand the interaction between the molecule and the liquid crystal environment.

Typical of aromatic compounds:

  • Electrophilic Substitution: The compound can undergo electrophilic substitution reactions, although the presence of electronegative fluorine atoms makes it less reactive than unsubstituted benzene.
  • Dehalogenation: It can be synthesized through dehalogenation processes involving trichlorotrifluorobenzenes. This reaction can occur under catalytic conditions using palladium catalysts in both gas and liquid phases .
  • Thermal Reactions: 1,3,5-Trifluorobenzene exhibits high thermal stability and can be used as an electrolyte additive in lithium-ion batteries, where it forms a solid electrolyte interface that improves battery performance .

Several methods exist for synthesizing 1,3,5-trifluorobenzene:

  • Catalytic Dehalogenation: This method involves the reduction of trichlorotrifluorobenzenes using hydrogen in the presence of a palladium catalyst. The reaction typically occurs at elevated temperatures (80–90°C) and results in the formation of trifluorobenzenes .
  • Electrophilic Fluorination: Another approach is through electrophilic fluorination of benzene derivatives or through selective substitution reactions involving fluorinating agents .
  • Direct Fluorination: Direct fluorination methods can also be employed but may require stringent conditions due to the reactivity of fluorine gas.

1,3,5-Trifluorobenzene has several applications across various fields:

  • Electrolyte Additive: It is used as an additive in lithium-ion batteries to enhance thermal stability and improve charge-discharge characteristics .
  • Intermediate in Synthesis: The compound serves as an important intermediate in the synthesis of pharmaceuticals and agrochemicals .
  • Solvent: Due to its unique properties, it can also be used as a solvent in organic reactions.

Studies on interaction mechanisms involving 1,3,5-trifluorobenzene focus on its behavior with other chemical species. For example:

  • Charge Transfer Complexes: It has been shown to form charge transfer complexes with various cations and other electron-deficient species .
  • Solvent Effects: Its use as a solvent in different

Several compounds share structural similarities with 1,3,5-trifluorobenzene. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
TrifluoromethylbenzeneC₇H₅F₃Contains one trifluoromethyl group at any position on the benzene ring.
1,2,4-TrifluorobenzeneC₆H₃F₃Different substitution pattern (ortho vs. para).
DifluorobenzeneC₆H₄F₂Two fluorine atoms leading to different reactivity patterns.

The uniqueness of 1,3,5-trifluorobenzene lies in its symmetrical arrangement of fluorine atoms and its resultant physical and chemical properties that differ from those of other trifluoro-substituted benzenes. Its distinct thermal stability and ability to form stable interfaces make it particularly valuable in battery technology compared to its analogs.

Structural Characteristics

1,3,5-Trifluorobenzene belongs to the family of trifluorobenzenes, distinguished by its trigonal symmetry and para-substituted fluorine atoms. The benzene ring’s planar geometry is preserved, but the electronegative fluorine substituents induce significant electron-withdrawing effects. This results in a deactivated aromatic system with reduced susceptibility to electrophilic substitution compared to benzene. The molecular formula is C₆H₃F₃, with a molecular weight of 132.08 g/mol.

Key Physical Properties

PropertyValue
AppearanceClear, colorless liquid
Density~1.3 g/cm³ (estimated)
Boiling Point~93–95°C (extrapolated)
Melting PointNot explicitly reported
SolubilityMiscible with organic solvents

The symmetrical substitution pattern minimizes steric hindrance, enabling predictable reactivity in synthetic applications. For instance, the meta-directing nature of fluorine atoms governs regioselectivity in further substitution reactions.

Historical Development in Fluoroaromatic Chemistry

Early Advances in Organofluorine Synthesis

The synthesis of organofluorine compounds began in the mid-19th century, with Alexander Borodin’s pioneering work on halogen exchange reactions in 1862. However, the isolation of elemental fluorine by Henri Moissan in 1886 marked a turning point, enabling systematic exploration of fluorinated aromatics.

1,3,5-Trifluorobenzene’s development is rooted in halogen-exchange methodologies refined in the 1930s. Gottlieb’s 1936 demonstration of chlorine-to-fluorine substitution using potassium fluoride (KF) provided a scalable route to fluorobenzenes. This method, applied to trichlorobenzenes, likely facilitated the first syntheses of 1,3,5-trifluorobenzene.

Modern Synthetic Pathways

Contemporary synthesis often employs:

  • Direct fluorination of benzene derivatives using fluorine gas (F₂) under controlled conditions.
  • Halogen-exchange reactions with KF in polar aprotic solvents (e.g., dimethylformamide).
  • Diazotization-fluorination (Schiemann reaction), though this is more common for mono- and di-fluorinated aromatics.

Significance in Organofluorine Research

Electronic and Steric Effects

The compound’s symmetry makes it an ideal model for studying electronic perturbations in aromatic systems. Nuclear magnetic resonance (NMR) studies reveal deshielded protons due to fluorine’s inductive effects, with distinct splitting patterns arising from spin-spin coupling.

Applications in Materials Science

1,3,5-Trifluorobenzene serves as:

  • A solvent for reactions involving sensitive organometallic reagents.
  • A building block for liquid crystals and polymers requiring thermal stability.
  • A ligand precursor in coordination chemistry, where its weak electron-donating capacity stabilizes metal centers.

Role in Pharmaceuticals

While not bioactive itself, it is a key intermediate in synthesizing:

  • Fluoroquinolone antibiotics, where fluorine enhances membrane permeability.
  • Herbicides with improved environmental persistence.

Comparative Overview with Related Fluorinated Aromatics

Structural Isomerism

Compared to its isomers, 1,3,5-trifluorobenzene exhibits distinct properties:

IsomerBoiling Point (°C)Density (g/cm³)Reactivity Profile
1,2,3-Trifluorobenzene93.51.3Higher electrophilic activity
1,3,5-Trifluorobenzene~93–95~1.3Lower reactivity due to symmetry

Electronic Effects

  • 1,3,5-Trifluorobenzene: Symmetrical electron withdrawal creates a uniform electrostatic potential, favoring nucleophilic attack at specific positions.
  • 1,2,4-Trifluorobenzene: Asymmetric substitution leads to varied reactivity, complicating synthetic pathways.

Industrial Relevance

The symmetrical isomer is preferred in applications requiring predictable degradation pathways (e.g., agrochemicals), while asymmetric isomers are utilized in specialty chemicals with tailored reactivity.

Molecular Geometry and Symmetry (D3h Point Group)

1,3,5-Trifluorobenzene exhibits a highly symmetrical molecular structure characterized by the D3h point group symmetry [5]. This symmetric trifluorobenzene possesses three fluorine atoms positioned at the 1, 3, and 5 positions of the benzene ring, creating a perfectly symmetrical arrangement [1] [2]. The molecule maintains planarity with all atoms lying in the same plane, consistent with the aromatic benzene framework [5].

The D3h point group designation indicates the presence of a three-fold rotation axis perpendicular to the molecular plane, along with three two-fold rotation axes lying within the molecular plane [4]. This symmetry arrangement results from the equivalent positioning of the three fluorine substituents, which are separated by 120-degree intervals around the benzene ring [5]. The molecular geometry demonstrates a trigonal symmetry that significantly influences the compound's spectroscopic and physical properties [5].

High-resolution rotational Raman spectroscopy studies using femtosecond degenerate four-wave mixing have provided precise measurements of the rotational constants [8]. The ground state rotational constant B0 has been determined as 1759.410 ± 0.004 megahertz, with centrifugal distortion constants DJ = 103.3 ± 0.5 hertz, DJK = -188.3 ± 0.9 hertz, and DK = 89.6 ± 0.6 hertz [8].

Bond Lengths and Angles Analysis

The molecular structure of 1,3,5-trifluorobenzene has been extensively characterized through nuclear magnetic resonance spectroscopy studies in nematic liquid crystals [5]. The analysis reveals that the carbon-carbon bond lengths remain at 1.39 angstroms, identical to those found in unsubstituted benzene [5]. This preservation of aromatic bond lengths indicates that the symmetric fluorine substitution does not significantly perturb the delocalized pi-electron system of the benzene ring [5].

The carbon-hydrogen bond length has been measured at 1.08 angstroms, which is consistent with typical sp2 hybridized carbon-hydrogen bonds in aromatic systems [5]. The carbon-fluorine bond length is determined to be 1.296 angstroms [5]. This carbon-fluorine distance is notably shorter than the 1.354 angstroms observed in monofluorobenzene [14], demonstrating the effect of multiple fluorine substitutions on bond characteristics within the fluorobenzene series [15].

Table 1: Structural Parameters of 1,3,5-Trifluorobenzene

ParameterValueReference
Molecular FormulaC₆H₃F₃ [1]
Molecular Weight (g/mol)132.0832 [1]
Point Group SymmetryD₃ₕ [5]
Rotational Constant B₀ (MHz)1759.410 ± 0.004 [8]
C-C Bond Length (Å)1.39 [5]
C-H Bond Length (Å)1.08 [5]
C-F Bond Length (Å)1.296 [5]

The bond angles within the molecule maintain the characteristic 120-degree angles of the benzene ring structure [5]. The high symmetry of the molecule ensures that all carbon-carbon-carbon angles are equivalent, preserving the hexagonal geometry despite the presence of the electronegative fluorine substituents [5].

Electron Diffraction Studies

Electron diffraction investigations have provided valuable insights into the gas-phase structure of 1,3,5-trifluorobenzene and related fluorinated aromatic compounds [12]. Studies examining the additivity of ring distortions in halogen-substituted aromatics have demonstrated that the effects of multiple fluorine substituents on the benzene ring geometry are largely additive [12]. These investigations utilized modern experimental electron diffraction methods combined with computational approaches to achieve high accuracy in structural determinations [12].

The electron diffraction data confirm the planar structure of 1,3,5-trifluorobenzene and support the bond length measurements obtained through other spectroscopic techniques [12]. The gas-phase structure determined by electron diffraction shows excellent agreement with the D3h symmetry assignment and the molecular parameters derived from rotational spectroscopy [12].

Comparative electron diffraction studies of fluorobenzene and ortho-difluorobenzene have established reference carbon-fluorine bond lengths that provide context for understanding the structural parameters of 1,3,5-trifluorobenzene [13]. These early investigations determined carbon-fluorine distances of 1.34 ± 0.04 angstroms in fluorobenzene and 1.35 ± 0.03 angstroms in ortho-difluorobenzene [13], which are longer than the values observed in the symmetric trifluorobenzene compound [5].

Crystallographic Determinations

While direct crystallographic studies of 1,3,5-trifluorobenzene itself are limited in the literature, extensive crystallographic investigations have been conducted on related halogenated derivatives and cocrystal structures containing trifluorobenzene moieties [11] [33]. These studies provide important structural insights into the solid-state behavior of highly fluorinated aromatic compounds.

Crystallographic analysis of 1,3,5-trifluoro-2,4,6-triiodobenzene, a closely related compound, has revealed detailed structural parameters for the symmetric substitution pattern [10]. The crystal structure data indicate that the aromatic ring maintains its planarity in the solid state, consistent with the gas-phase molecular geometry observed in spectroscopic studies [10].

Studies of halogen-bonded cocrystals featuring 1,3,5-tris(iodoethynyl)-2,4,6-trifluorobenzene have demonstrated the influence of the trifluorobenzene core on crystal packing and intermolecular interactions [11]. These investigations utilized single-crystal X-ray diffraction to determine precise structural parameters and examine the role of the fluorine substituents in directing supramolecular assembly [11].

The crystallographic data from related compounds support the structural parameters determined through gas-phase spectroscopic methods, confirming the robustness of the D3h symmetry and the bond length measurements across different phases [11] [33].

Structure-Property Relationships in Fluorobenzene Series

The fluorobenzene series exhibits systematic trends in structural parameters that correlate with the degree of fluorination [14] [15]. Analysis of bond lengths across the series reveals a progressive shortening of carbon-fluorine bonds with increasing fluorine substitution [15]. In monofluorobenzene, the carbon-fluorine bond length is 1.354 angstroms [14], while in 1,3,5-trifluorobenzene it decreases to 1.296 angstroms [5], and in hexafluorobenzene it further shortens to 1.325 angstroms [15].

Table 2: Bond Length Comparison in Fluorobenzene Series

CompoundC-C Bond Length (Å)C-F Bond Length (Å)Point Group
Benzene1.39N/AD₆ₕ
Fluorobenzene1.392 (nearest to F), 1.397 (others)1.354C₂ᵥ
1,3,5-Trifluorobenzene1.391.296D₃ₕ
Hexafluorobenzene1.3941.325D₆ₕ

The carbon-carbon bond lengths in the fluorobenzene series demonstrate remarkable consistency, with minimal variation despite the progressive introduction of electronegative fluorine substituents [14] [15]. In fluorobenzene, the two carbon-carbon bonds adjacent to the fluorine substituent show slight shortening to 1.392 angstroms compared to the remaining bonds at 1.397 angstroms [14]. However, in 1,3,5-trifluorobenzene, the symmetric substitution pattern results in uniform carbon-carbon bond lengths of 1.39 angstroms throughout the ring [5].

XLogP3

2.2

Boiling Point

75.5 °C

Melting Point

-5.5 °C

UNII

BN94C411F8

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (97.87%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.87%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

103.73 mmHg

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

372-38-3

Wikipedia

1,3,5-trifluorobenzene

Dates

Modify: 2023-08-15

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